molecular formula C7H9NO4 B1362573 3-(3-Methoxyisoxazol-5-yl)propanoic acid CAS No. 52898-06-3

3-(3-Methoxyisoxazol-5-yl)propanoic acid

Cat. No.: B1362573
CAS No.: 52898-06-3
M. Wt: 171.15 g/mol
InChI Key: XWBIAAGRBWFOCT-UHFFFAOYSA-N
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Description

3-(3-Methoxyisoxazol-5-yl)propanoic acid is an organic compound with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic acid typically involves the formation of the isoxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 3-methoxy-5-nitroisoxazole with a suitable reducing agent to form 3-methoxy-5-aminoisoxazole. This intermediate is then subjected to a carboxylation reaction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-Hydroxyisoxazol-5-yl)propanoic acid, while reduction of the isoxazole ring can produce a more saturated ring structure .

Scientific Research Applications

3-(3-Methoxyisoxazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The methoxy group can also participate in hydrogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxyisoxazol-5-yl)propanoic acid
  • 3-(3-Amino-isoxazol-5-yl)propanoic acid
  • 3-(3-Methylisoxazol-5-yl)propanoic acid

Uniqueness

3-(3-Methoxyisoxazol-5-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological molecules. This makes it distinct from similar compounds that have different substituents on the isoxazole ring .

Properties

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBIAAGRBWFOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316497
Record name 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52898-06-3
Record name 52898-06-3
Source DTP/NCI
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Record name 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the paper?

A1: The research focuses on a novel synthesis route for 3-(3-Methoxyisoxazol-5-yl)propanoic acid. [] The key feature is the use of "photoflow conditions" during the bromination of dimethyl fumarate. This suggests that the reaction is carried out in a flow reactor with the assistance of light. Photoflow chemistry offers several advantages, including enhanced reaction rates, improved selectivity, and the possibility for continuous production. This makes the process potentially more efficient and scalable compared to traditional batch reactions.

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